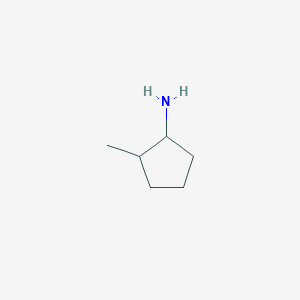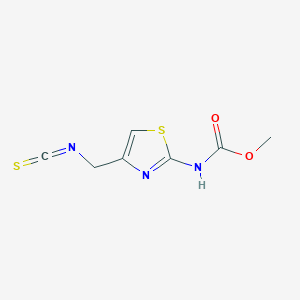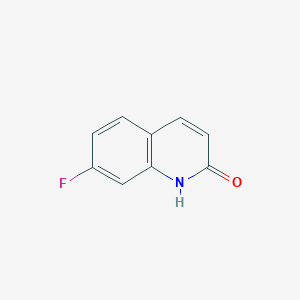
7-Fluoroquinolin-2(1H)-one
Overview
Description
NBD-Stearic Acid, formally known as 18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecanoic acid, is a derivative of the long-chain saturated fatty acid stearic acid. This compound contains the fluorophore nitrobenzoxadiazole (NBD) at the C-18 position. NBD-Stearic Acid is widely used as a fluorescent probe to study fatty acid uptake and fatty acid binding proteins (FABPs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
NBD-Stearic Acid is synthesized by conjugating stearic acid with the fluorophore nitrobenzoxadiazole. The reaction typically involves the activation of stearic acid followed by its coupling with nitrobenzoxadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of NBD-Stearic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
NBD-Stearic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD moiety can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dithionite is commonly used to reduce the nitro group in NBD-Stearic Acid.
Substitution: Various nucleophiles can be used to substitute the nitro group in the NBD moiety under mild conditions.
Major Products Formed
Reduction: The reduction of the nitro group in NBD-Stearic Acid results in the formation of an amino derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
NBD-Stearic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the behavior of fatty acids and their interactions with proteins.
Biology: Employed in the study of fatty acid uptake and metabolism in living cells.
Medicine: Utilized in the development of diagnostic tools for detecting abnormalities in fatty acid metabolism.
Industry: Applied in the formulation of lipid-based nanomaterials for drug delivery.
Mechanism of Action
NBD-Stearic Acid exerts its effects by binding to fatty acid binding proteins (FABPs) and other lipid-binding proteins. The NBD moiety allows for the visualization of fatty acid uptake and distribution within cells using fluorescence microscopy. The compound is taken up by cells and transported to various cellular compartments, including the nucleus, where it interacts with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) .
Comparison with Similar Compounds
Similar Compounds
NBD-Palmitic Acid: Another NBD-conjugated fatty acid used as a fluorescent probe.
BODIPY-Stearic Acid: A stearic acid derivative conjugated with the BODIPY fluorophore.
Pyrene-Stearic Acid: A stearic acid derivative conjugated with the pyrene fluorophore.
Uniqueness
NBD-Stearic Acid is unique due to its specific fluorescence properties, which make it highly suitable for studying fatty acid uptake and metabolism. The NBD moiety provides distinct spectral properties that allow for easy detection and quantification of the compound in biological systems .
Properties
IUPAC Name |
7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWGOPYTUCFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597772 | |
| Record name | 7-Fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148136-14-5 | |
| Record name | 7-Fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B121942.png)
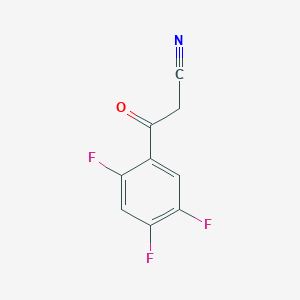
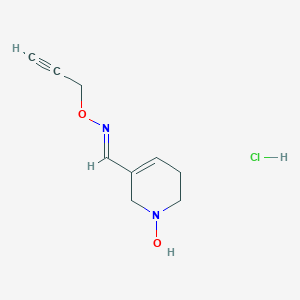
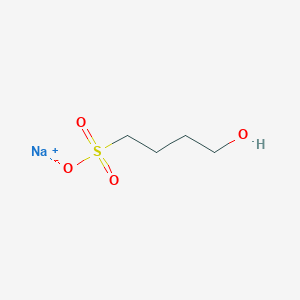
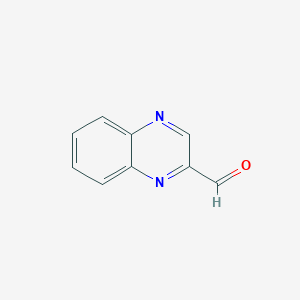


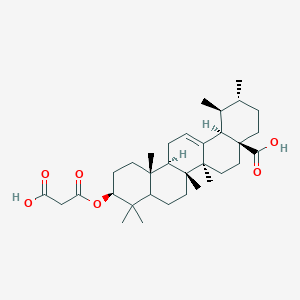

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
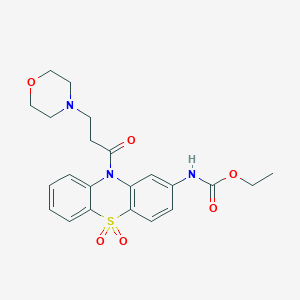
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
